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Compound of Interest

Compound Name: 2-Pentadecanone

Cat. No.: B165419

Prepared for researchers, scientists, and professionals in drug development, this guide
provides an objective comparison of the flavor and aroma characteristics of 2-pentadecanone
and other notable long-chain methyl ketones. The information presented is collated from
various organoleptic studies and chemical analyses, offering a comprehensive overview for
research and development applications.

Introduction to Aliphatic Ketones in Flavor Science

Aliphatic ketones, particularly methyl ketones (2-alkanones), are significant contributors to the
flavor and aroma of numerous foods. Their sensory characteristics are largely dictated by their
molecular structure, specifically the length of the carbon chain. As the chain length increases,
the flavor profile typically transitions from fruity and floral to more fatty, waxy, and cheesy notes.
These compounds are naturally present in dairy products like blue cheese, fruits, and cooked
meats, and are also synthesized for use as flavor and fragrance agents.[1][2][3] This guide
focuses on 2-pentadecanone (C15) and compares its profile with shorter-chain homologues
such as 2-heptanone (C7), 2-nonanone (C9), and 2-undecanone (C11).

Quantitative Flavor Profile Comparison

The following table summarizes the key organoleptic properties of 2-pentadecanone and other
selected long-chain methyl ketones. The data has been compiled from various chemical and
flavor industry sources. It is important to note that sensory thresholds can vary significantly
based on the medium (air, water, oil) and the specific methodology used for determination.
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2-
Attribute 2-Heptanone 2-Nonanone 2-Undecanone
Pentadecanone
Chemical
C7H140 CoH1s80 C11H220 CisH300
Formula
Blue cheese, .
) Cheesy, green, Fruity, waxy, )
fruity (banana), ] Fatty, spicy, floral
Common fruity, fatty, creamy, cheesy,

Descriptors

spicy, green,
waxy, coconut.[1]

[3]14]

herbal, waxy,
earthy.[5][6][7]

fatty, floral (rose,
orris).[8][9][10]

(jasmine), fresh,

waxy, celery.

Flavor Profile

A powerful blue
cheese note with

fermented and

fruity undertones.

A typical blue
cheese profile
with green and

mushroom

Waxy and fruity
with creamy
cheese-like
notes.[8][10]

Fatty and spicy
with a distinct

floral nuance.

[3][11] nuances.[6]
Odor Detection Detection: 1 ppb Not consistently Detection: 7 - 82 Data not
Threshold - 1.33 ppm.[12] reported. ppb.[8] available.
Rue oil, dairy
Green
Blue cheese, Blue cheese, products,
] ) vegetables,
Natural butter, beer, butter, milk, corn,  strawberries,
. _ asparagus,
Occurrence banana, clove, ginger, cloves.[5]  coconut oil, |
cereals,
cinnamon.[4][12] [6] cooked meat.[8] ]
cauliflower.
[13]
FEMA Number 2544 2785 3093 3724

Experimental Methodologies

To quantitatively and qualitatively assess the flavor profiles of compounds like 2-

pentadecanone, standardized analytical and sensory methods are employed. Below are

detailed protocols for two key experimental techniques.

1. Gas Chromatography-Olfactometry (GC-O)
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GC-O is a powerful technique used to identify which specific volatile compounds in a complex
mixture are responsible for its aroma.[14] The method combines the separation capabilities of a
gas chromatograph with the sensitivity of the human nose as a detector.[15][16]

o Sample Preparation: A volatile extract of the food or a solution of the pure ketone is
prepared. Common extraction methods include solvent extraction, distillation, or headspace
techniques like Solid Phase Microextraction (SPME).

 Instrumentation: A gas chromatograph is equipped with a capillary column appropriate for
separating volatile flavor compounds (e.g., a polar column like DB-WAX or a non-polar one
like DB-5).

» Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a
standard chemical detector, such as a Mass Spectrometer (MS) for compound identification,
while the other portion is directed to a heated sniffing port.[15]

o Olfactometry: Trained sensory panelists (assessors) sniff the effluent from the sniffing port
and record the time, intensity, and description of each odor detected. The effluent is typically
humidified to prevent nasal discomfort.

o Data Analysis: The olfactometry data (an aromagram) is aligned with the chromatogram from
the chemical detector. This allows for the direct correlation of a specific odor with a specific
chemical compound identified by the MS.[14] Several methods exist to quantify the potency
of the odorants, such as Aroma Extract Dilution Analysis (AEDA), where the sample is
serially diluted until no odor is detected.[15]

2. Descriptive Sensory Analysis

This method provides a detailed, quantitative profile of a product's sensory characteristics.[17]
It relies on a panel of trained human subjects to evaluate and score the intensities of specific
flavor and aroma attributes.

o Panelist Selection and Training: A panel of 8-12 individuals is selected based on their
sensory acuity. Panelists undergo extensive training to recognize and scale the intensity of a
wide range of flavor attributes (e.qg., fruity, cheesy, waxy, spicy) using reference standards.
[18]
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e Vocabulary Development: During training, the panel collectively develops a consensus
vocabulary (a list of descriptive terms) that will be used to evaluate the samples.

o Sample Evaluation: Samples containing the ketones are prepared in a neutral base (e.g.,
water, oil, or a simple food matrix) at specified concentrations. They are presented to the
panelists in a controlled environment (e.g., individual booths with controlled lighting and
temperature).[19] Samples are coded with random three-digit numbers to prevent bias.

o Data Collection: Panelists rate the intensity of each attribute on a numerical scale (e.g., a 15-
point line scale anchored with "none" to "very intense"). Data is typically collected using
specialized sensory software.

« Statistical Analysis: The intensity ratings are analyzed statistically, often using Analysis of
Variance (ANOVA), to determine significant differences in the sensory profiles of the
samples. The results are commonly visualized using spider or radar plots.[20]

Visualizing Experimental and Logical Frameworks

The following diagrams, created using Graphviz, illustrate a typical experimental workflow and
the logical relationship between the chemical structure and flavor profile of methyl ketones.
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Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
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Caption: Conceptual shift in flavor notes with increasing carbon chain length.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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